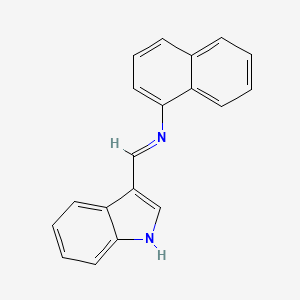

(Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine

Description

(Z)-N-((1H-Indol-3-yl)methylene)naphthalen-1-amine is a Schiff base characterized by a planar imine (C=N) linkage connecting a naphthalene-1-amine moiety to a 1H-indol-3-yl group. This compound belongs to a broader class of aromatic imines, which are widely studied for their electronic properties, coordination chemistry, and biological activities. Its synthesis typically involves the condensation of 1-naphthylamine with an indole-3-carboxaldehyde derivative under acidic or thermal conditions.

Properties

IUPAC Name |

1-(1H-indol-3-yl)-N-naphthalen-1-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-2-8-16-14(6-1)7-5-11-19(16)21-13-15-12-20-18-10-4-3-9-17(15)18/h1-13,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGWEJBHUIBHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine typically involves the condensation of 1H-indole-3-carbaldehyde with naphthalen-1-amine. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired (Z)-isomer. Common solvents used in this reaction include ethanol or methanol, and the reaction is often performed at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole or naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce secondary amines.

Scientific Research Applications

Structural Characteristics

The compound features a combination of an indole moiety and a naphthalene backbone, which are known for their diverse biological activities. The indole structure is prevalent in various biologically active molecules, while naphthalene is recognized for its industrial applications and potential health risks as a polycyclic aromatic hydrocarbon (PAH) . The unique combination of these two structures suggests that (Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine may interact with various biological targets, making it a candidate for pharmacological studies.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : The synthesized compound and its metal complexes have shown promising antibacterial activity against various pathogens. Notably, the palladium(II) complex demonstrated broad-spectrum antibacterial efficacy .

| Metal Complex | Biological Activity |

|---|---|

| Palladium(II) | Strong antibacterial activity |

| Nickel(II) | Moderate activity |

| Cobalt(III) | Limited activity |

Pharmacological Applications

The potential applications of this compound span several areas in medicinal chemistry:

- Cancer Treatment : Compounds featuring indole structures are known for their anticancer properties. Research has indicated that derivatives can induce cell cycle arrest and inhibit cancer cell growth .

- Neuroprotection : Some indole derivatives exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

- Antioxidant Activity : The unique structure may confer antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases .

Study 1: Antimicrobial Evaluation

A study synthesized this compound and evaluated its antimicrobial properties against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Study 2: Anticancer Properties

Another research project focused on evaluating the anticancer effects of the compound on different cancer cell lines. The findings suggested that this compound could effectively inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of (Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituted Benzylidene Groups

(Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine (CBN) and (Z)-N-(3-Nitrobenzylidene)naphthalen-1-amine (NBN)

- Synthesis : These compounds are synthesized via condensation of 1-naphthylamine with 2-chlorobenzaldehyde or 3-nitrobenzaldehyde, respectively .

- Key Differences: Electron-Withdrawing Groups: NBN contains a nitro group (-NO₂), which enhances electron delocalization, whereas CBN has a chloro (-Cl) substituent. Corrosion Inhibition: Electrochemical studies show that CBN exhibits superior corrosion inhibition efficiency (85%) on mild steel in acidic media compared to NBN (78%) due to stronger adsorption via the Cl substituent .

- Theoretical Insights : Density functional theory (DFT) calculations confirm that electron-rich substituents (e.g., -Cl) improve charge transfer at metal surfaces, enhancing corrosion protection .

Comparison Table: CBN vs. NBN

| Property | CBN | NBN |

|---|---|---|

| Substituent | 2-Chloro | 3-Nitro |

| Corrosion Inhibition (%) | 85 | 78 |

| Adsorption Energy (eV) | -1.45 | -1.32 |

| Reference |

Variations in the Amine Component

N-[2-(1H-Indol-3-yl)ethyl]naphthalen-1-amine

- Structure : This compound replaces the imine linkage with an ethylamine bridge, retaining the indole and naphthalene moieties.

- Synthesis : Prepared via reaction of tryptamine with 1-naphthalenamine, yielding 55% .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structure : A naproxen-derived amide with an indole-ethylamine linker.

Imine Bond Characteristics

The C=N bond length in (Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine is expected to align with values observed in analogous imines:

Antimicrobial Activity

Schiff bases with indole/naphthalene hybrids, such as N’-(phenyl(pyridin-2-yl)methylene)isonicotinohydrazide, show broad-spectrum antimicrobial activity at 50–200 μg/mL concentrations. While direct data for this compound are unavailable, its structural similarity suggests comparable or enhanced efficacy due to the indole moiety’s inherent bioactivity .

Biological Activity

(Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

The synthesis of this compound typically involves the condensation of 1H-indole-3-carbaldehyde with naphthalen-1-amine in the presence of a catalyst. Common solvents for this reaction include ethanol or methanol, often conducted under elevated temperatures to facilitate the formation of the desired (Z)-isomer.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Condensation of 1H-indole-3-carbaldehyde with naphthalen-1-amine |

| 2 | Use of catalysts and solvents (ethanol/methanol) |

| 3 | Reaction performed at elevated temperatures |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, compounds similar to this structure have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for related compounds show promising results, indicating potential as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. Studies have shown that it can downregulate proteins associated with cancer cell survival, such as XIAP, leading to increased apoptosis in bladder and colon cancer cells .

The proposed mechanism involves interactions with biological receptors through the indole moiety, while the naphthalene ring may facilitate π-π stacking interactions that modulate enzyme or receptor activity. This dual interaction profile could enhance the compound's biological effects.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on human bladder cancer cell lines T24T and UMUC3. The compound was shown to induce apoptosis via inhibition of Sp1 expression, which is critical for XIAP regulation. In vivo studies confirmed reduced tumor growth in xenograft models treated with this compound .

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial properties, related indole derivatives exhibited significant activity against MRSA and other Gram-positive bacteria. The MIC values ranged from 0.98 μg/mL to higher concentrations depending on the specific derivative tested .

4. Comparison with Similar Compounds

A comparative analysis with similar compounds reveals that this compound has unique structural characteristics that may influence its biological activity:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (E)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine | E-isomer | Different biological activity profile |

| Indole Derivatives | Various | Antimicrobial, anticancer properties |

| Naphthalene Derivatives | Various | Used in industrial applications |

5. Conclusion

This compound presents a compelling case for further research into its biological activities, particularly its potential as an antimicrobial and anticancer agent. The unique combination of indole and naphthalene moieties offers a versatile scaffold for developing new therapeutic agents.

Future studies should focus on detailed pharmacokinetic profiles and broader biological evaluations to fully understand the therapeutic potential of this compound across various disease models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Schiff base condensation between 1H-indole-3-carbaldehyde and naphthalen-1-amine under acidic catalysis. Key parameters include solvent choice (e.g., methanol or ethanol), temperature (reflux conditions), and catalyst (e.g., concentrated HCl). Yield optimization involves monitoring reaction time (typically 5–6 hours) and stoichiometric ratios. Impurities from unreacted precursors are removed via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this Schiff base?

- Methodological Answer :

- FT-IR : Confirm imine bond (C=N) formation via absorption bands near 1566–1590 cm⁻¹ .

- ¹H NMR : Identify characteristic peaks, such as the imine proton (δ 8.90 ppm) and aromatic protons (δ 7.29–7.89 ppm), to validate regioselectivity .

- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C, H, and N percentages .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Stability is influenced by light, temperature, and solvent polarity. For long-term storage, keep the compound in amber vials at –20°C under inert atmosphere. Degradation products (e.g., hydrolyzed amine or aldehyde) can be monitored via TLC or HPLC. Avoid aqueous solutions at neutral pH, as imine bonds are prone to hydrolysis .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s bioactivity and binding modes?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) simulate interactions with biological targets (e.g., enzymes or receptors). Parameters include grid box size centered on active sites and Lamarckian genetic algorithms for conformational sampling. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .

Q. How is single-crystal X-ray diffraction (SCXRD) utilized to resolve structural ambiguities in this Schiff base?

- Methodological Answer : Crystals suitable for SCXRD are grown via slow evaporation in methanol/chloroform. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Structural refinement with SHELXL software confirms (Z)-configuration and torsional angles (e.g., C1—N1—C10—C15 = −177.7°). Hydrogen bonding networks (e.g., C–H⋯π interactions) are analyzed using Mercury software .

Q. What evidence supports the application of this compound in corrosion inhibition?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (e.g., 1 M HCl) demonstrate inhibition efficiency (>80% at 0.5 mM). Adsorption follows Langmuir isotherm models, indicating chemisorption via lone pairs on the imine nitrogen and aromatic π-electrons. Comparative studies with analogs (e.g., nitro- or chloro-substituted derivatives) highlight substituent effects on performance .

Q. How can the compound’s photophysical properties be exploited in material science applications?

- Methodological Answer : UV-Vis spectroscopy reveals absorption maxima in the 300–400 nm range, attributed to π→π* transitions. Fluorescence quenching studies in micellar systems (e.g., AOT/cyclohexane) assess aggregation behavior. Potential applications include organic light-emitting diodes (OLEDs) or sensors, guided by Stokes shift measurements and quantum yield calculations .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.